molecular formula C9H11NO3 B3047012 Methyl 2-amino-4-(hydroxymethyl)benzoate CAS No. 133728-31-1

Methyl 2-amino-4-(hydroxymethyl)benzoate

Cat. No.: B3047012
CAS No.: 133728-31-1
M. Wt: 181.19 g/mol
InChI Key: KAVHHQDCLHUMBC-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(hydroxymethyl)benzoate (CAS 133728-31-1) is a high-purity organic compound with a molecular formula of C 9 H 11 NO 3 and a molecular weight of 181.19 g/mol . This benzoate ester derivative features both a reactive hydroxymethyl group (-CH 2 OH) and an aromatic amino group (-NH 2 ) on its benzene ring, making it a versatile and valuable building block in synthetic organic chemistry . The presence of these two distinct functional groups allows researchers to perform parallel chemical modifications, facilitating its use in the synthesis of more complex molecules such as pharmaceuticals, agrochemicals, and functional materials. For safe handling, note that this compound is classified as harmful and an irritant. It may cause skin and serious eye irritation and may cause respiratory irritation . Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is recommended. Use only in a well-ventilated area, and avoid breathing its dust or vapors . To maintain stability and purity, the product should be stored in a cool, dark place under an inert atmosphere . This product is intended for research and development purposes only and is not classified as hazardous for transport .

Properties

IUPAC Name

methyl 2-amino-4-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4,11H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVHHQDCLHUMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345171
Record name Methyl 2-amino-4-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133728-31-1
Record name Methyl 2-amino-4-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-(hydroxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

    Oxidation: 2-amino-4-carboxybenzoic acid

    Reduction: 2-amino-4-(hydroxymethyl)benzoate

    Substitution: Depending on the nucleophile, products can vary widely, including halogenated, aminated, or alkoxylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Development
Methyl 2-amino-4-(hydroxymethyl)benzoate has been utilized in the synthesis of antibiotics, particularly those based on quinoline and indole structures. These antibiotics are critical in treating bacterial infections and have shown efficacy against resistant strains. The compound acts as a key intermediate, enabling the formation of complex molecular architectures essential for antibiotic activity.

Case Study: Synthesis of Antibiotics
A notable study demonstrated the use of this compound in synthesizing a novel antibiotic compound through a series of reactions involving cyclohexenylchlorobenzene. The resulting antibiotic exhibited potent antibacterial properties, highlighting the compound's role as a crucial building block in pharmaceutical chemistry .

Polymer Chemistry

Polymer Synthesis
This compound is also relevant in polymer chemistry, where it serves as a monomer or crosslinking agent in the production of specialty polymers. The hydroxymethyl group enhances the reactivity of the compound, allowing it to participate in various polymerization reactions.

Table 1: Polymer Applications of this compound

ApplicationDescription
CoatingsUsed in protective coatings for enhanced durability and resistance to chemicals.
AdhesivesServes as an adhesive component due to its strong bonding properties.
Biomedical PolymersIncorporated into hydrogels for drug delivery systems and tissue engineering applications.

Agrochemical Applications

Herbicide Formulation
this compound has potential applications in agrochemicals, particularly in formulating herbicides. Its ability to interact with plant growth regulators makes it an attractive candidate for developing environmentally friendly herbicides that target specific weeds without harming crops.

Case Study: Herbicide Efficacy
Research has shown that formulations containing this compound exhibit selective herbicidal activity against certain weed species while maintaining crop safety. This selectivity is crucial for sustainable agricultural practices .

Analytical Chemistry

Analytical Standards
In analytical chemistry, this compound is used as a standard reference material for various chromatographic techniques, including HPLC and LC-MS. Its well-defined chemical properties allow for accurate calibration and validation of analytical methods.

Table 2: Analytical Applications

TechniqueUse
HPLCStandard for quantifying related compounds.
LC-MSReference material for mass spectrometry analysis.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(hydroxymethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The amino and hydroxymethyl groups play crucial roles in these interactions, allowing the compound to form hydrogen bonds or participate in other types of molecular interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of Methyl 2-amino-4-(hydroxymethyl)benzoate and analogous compounds:

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Notable Properties/Applications
This compound -NH₂ (C2), -CH₂OH (C4), -COOCH₃ ~195.18 (calc.) Amino, hydroxymethyl, ester Intermediate for drug synthesis
Methyl 2-amino-3-hydroxybenzoate -NH₂ (C2), -OH (C3), -COOCH₃ ~183.15 (calc.) Amino, hydroxyl, ester Biochemical applications
(S)-Methyl 4-(1-aminoethyl)benzoate -CH(NH₂)CH₃ (C4), -COOCH₃ 179.22 Chiral aminoethyl, ester Asymmetric synthesis; 83% yield
Methyl 4-[2-amino-4-(piperidin-1-ylsulfonyl)phenoxy]benzoate -NH₂ (C2), -SO₂-piperidine (C4), phenoxy linkage ~418.47 (calc.) Sulfonamide, amino, ester Potential kinase inhibition
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate -NH₂ (C2), -NHBoc (C4), -COOCH₃ ~294.31 Boc-protected amino, ester Peptide synthesis intermediate

Biological Activity

Methyl 2-amino-4-(hydroxymethyl)benzoate, also known as a derivative of benzoic acid, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by its amino and hydroxymethyl functional groups, which contribute to its reactivity and interaction with biological systems. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C9H11NO3 and is classified as an aromatic ester. Its structure includes:

  • Amino Group (-NH2) : Contributes to the compound's ability to interact with various biological targets.
  • Hydroxymethyl Group (-CH2OH) : Enhances solubility and potential reactivity in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Pseudomonas aeruginosa13.40 µM

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

Studies have explored the compound's role in cancer therapy, particularly in inducing differentiation in acute myeloid leukemia (AML) cells. This compound was identified as a promising agent in phenotypic screens aimed at stimulating differentiation in AML cell lines . The compound's mechanism appears to involve modulation of signaling pathways associated with cell proliferation and differentiation.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The amino group allows for hydrogen bonding with biological receptors, enhancing its affinity for specific targets.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to reduced viability.

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various synthesized compounds, this compound showed promising results against multiple pathogens. The study highlighted its potential as a lead compound for further development due to its favorable MIC values compared to established antibiotics .

Cancer Research Insights

A recent investigation into small molecules for AML treatment revealed that this compound could significantly enhance differentiation markers in treated cells. This study underscores the need for further research into its pharmacokinetic properties and long-term effects on cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-4-(hydroxymethyl)benzoate, and how can intermediates be characterized?

  • Methodological Answer :

  • Synthesis Routes :
  • Stepwise Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, as demonstrated in structurally similar compounds like Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate .
  • Esterification : React 2-amino-4-(hydroxymethyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.
  • Intermediate Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Characterization :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm esterification and amine protection.
  • HPLC : Validate purity (>98%) using reverse-phase HPLC with UV detection (λ = 254 nm) .
  • Table 1 : Key Reaction Parameters
StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc₂O, DMAP, DCM85–90>95%
EsterificationMeOH, H₂SO₄, reflux75–80>98%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch at ~3200 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ = 196.07 g/mol).
  • X-ray Crystallography : Resolve crystal structure if single crystals are obtained (e.g., using CCDC deposition protocols as in ).
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to assess shelf life .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations :
  • Optimize geometry using B3LYP/6-311++G(d,p) basis set to model intramolecular hydrogen bonding between -NH₂ and -OH groups .
  • Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites.
  • Reactivity Insights :
  • The hydroxymethyl group enhances solubility in polar solvents (ΔG solvation ≈ -15 kcal/mol).
  • Amine group participates in hydrogen bonding, influencing crystal packing (validated by lattice energy calculations in ).

Q. What strategies resolve contradictions in bioactivity data for derivatives of this compound?

  • Methodological Answer :

  • Bioactivity Validation :
  • In vitro Assays : Test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) using MIC assays.
  • Structure-Activity Relationship (SAR) : Compare with analogs like Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate to identify critical substituents .
  • Data Discrepancy Analysis :
  • Control Experiments : Verify purity (>99%) via LC-MS to rule out impurity-driven false positives.
  • Dose-Response Curves : Use nonlinear regression to assess EC₅₀ variability across studies.
  • Table 2 : Bioactivity Comparison of Derivatives
DerivativeTarget (MIC, μg/mL)EC₅₀ (μM)Notes
Parent Compound32 (S. aureus)N/ALow cytotoxicity
Thiazole Analog8 (S. aureus)12.5Enhanced lipophilicity

Q. How can hydrogen-bonding networks in this compound be analyzed experimentally and computationally?

  • Methodological Answer :

  • Experimental :
  • Single-Crystal XRD : Resolve O-H···N and N-H···O interactions (e.g., bond lengths ~2.8–3.0 Å) .
  • Solid-State NMR : Probe ¹⁵N chemical shifts to confirm hydrogen-bonding motifs.
  • Computational :
  • Molecular Dynamics (MD) : Simulate solvent effects on H-bond stability using AMBER force fields.
  • Lattice Energy Calculations : Compare experimental vs. DFT-predicted lattice energies to validate models .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4-(hydroxymethyl)benzoate
Reactant of Route 2
Methyl 2-amino-4-(hydroxymethyl)benzoate

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